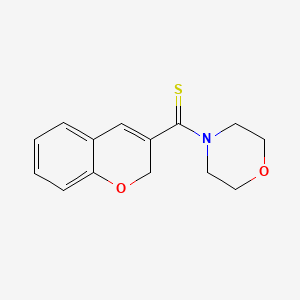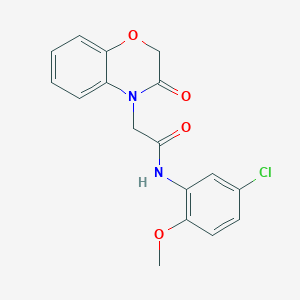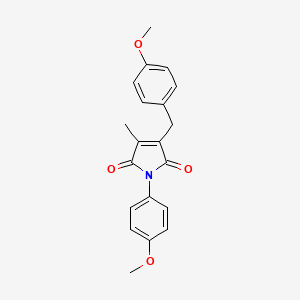
4-(2H-chromen-3-ylcarbonothioyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2H-chromen-3-ylcarbonothioyl)morpholine, also known as CCM or CMTM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and materials science.
Wirkmechanismus
The mechanism of action of 4-(2H-chromen-3-ylcarbonothioyl)morpholine is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. In cancer cells, 4-(2H-chromen-3-ylcarbonothioyl)morpholine has been shown to induce apoptosis and inhibit cell proliferation by inhibiting the activity of histone deacetylase enzymes. In viral infections, 4-(2H-chromen-3-ylcarbonothioyl)morpholine has been shown to inhibit viral replication by interfering with viral RNA synthesis. In plants, 4-(2H-chromen-3-ylcarbonothioyl)morpholine has been shown to affect the expression of genes involved in plant growth and stress response.
Biochemical and Physiological Effects
4-(2H-chromen-3-ylcarbonothioyl)morpholine has been shown to have various biochemical and physiological effects depending on the research application. In cancer cells, 4-(2H-chromen-3-ylcarbonothioyl)morpholine has been shown to induce cell cycle arrest and apoptosis, leading to tumor suppression. In viral infections, 4-(2H-chromen-3-ylcarbonothioyl)morpholine has been shown to inhibit viral replication and reduce the severity of viral infections. In plants, 4-(2H-chromen-3-ylcarbonothioyl)morpholine has been shown to affect plant growth and stress response, leading to improved crop yield and quality.
Vorteile Und Einschränkungen Für Laborexperimente
4-(2H-chromen-3-ylcarbonothioyl)morpholine has several advantages for lab experiments, including its high yield and purity, ease of synthesis, and diverse applications in various scientific fields. However, 4-(2H-chromen-3-ylcarbonothioyl)morpholine also has limitations, including its potential toxicity and limited solubility in water, which may affect its effectiveness in certain research applications.
Zukünftige Richtungen
There are several future directions for 4-(2H-chromen-3-ylcarbonothioyl)morpholine research, including further investigation of its mechanism of action, optimization of its synthesis method, and development of new applications in medicine, agriculture, and materials science. In medicine, 4-(2H-chromen-3-ylcarbonothioyl)morpholine may have potential as a therapeutic agent for various diseases, including cancer and viral infections. In agriculture, 4-(2H-chromen-3-ylcarbonothioyl)morpholine may have potential as a plant growth regulator and as a natural alternative to synthetic fungicides. In materials science, 4-(2H-chromen-3-ylcarbonothioyl)morpholine may have potential as a fluorescent probe and in organic electronics. Further research is needed to fully explore the potential of 4-(2H-chromen-3-ylcarbonothioyl)morpholine in these and other areas.
Conclusion
In conclusion, 4-(2H-chromen-3-ylcarbonothioyl)morpholine is a promising chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and materials science. Its synthesis method has been optimized to achieve high yield and purity, making it suitable for various research applications. Further research is needed to fully explore the potential of 4-(2H-chromen-3-ylcarbonothioyl)morpholine in these and other areas.
Synthesemethoden
4-(2H-chromen-3-ylcarbonothioyl)morpholine can be synthesized through a multi-step process starting from 3-chloro-4-cyanocoumarin, which is reacted with morpholine and potassium thiocyanate to yield the desired product. The synthesis method has been optimized to achieve high yield and purity of 4-(2H-chromen-3-ylcarbonothioyl)morpholine, making it suitable for various research applications.
Wissenschaftliche Forschungsanwendungen
4-(2H-chromen-3-ylcarbonothioyl)morpholine has been studied extensively for its potential applications in various scientific fields. In medicine, 4-(2H-chromen-3-ylcarbonothioyl)morpholine has been shown to exhibit antitumor, antiviral, and anti-inflammatory properties. It has also been investigated for its potential use in drug delivery systems due to its ability to cross the blood-brain barrier. In agriculture, 4-(2H-chromen-3-ylcarbonothioyl)morpholine has been studied for its potential as a plant growth regulator and as a fungicide. In materials science, 4-(2H-chromen-3-ylcarbonothioyl)morpholine has been explored for its potential use in organic electronics and as a fluorescent probe.
Eigenschaften
IUPAC Name |
2H-chromen-3-yl(morpholin-4-yl)methanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c18-14(15-5-7-16-8-6-15)12-9-11-3-1-2-4-13(11)17-10-12/h1-4,9H,5-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYCJMBNYCKBTPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)C2=CC3=CC=CC=C3OC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2H-chromen-3-yl(morpholin-4-yl)methanethione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-methylphenyl)-N-{2-oxo-2-[2-(1-phenylethylidene)hydrazino]ethyl}benzenesulfonamide](/img/structure/B5885758.png)
![6-chloro-7-[(2,5-dimethylbenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5885767.png)

![6-chloro-2-(3-pyridinyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B5885788.png)
![2-(4-chlorophenoxy)-N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5885796.png)

![N-[2-(1-azepanyl)-2-oxoethyl]-N-(2,4-dichlorobenzyl)-4-methylbenzenesulfonamide](/img/structure/B5885803.png)
![ethyl 4-{[(3-chlorophenyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B5885810.png)
![2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}-N-(4-methylphenyl)acetamide](/img/structure/B5885815.png)
![N-({[3-(propionylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5885833.png)
![N-{[(2-bromo-4,5-dimethylphenyl)amino]carbonothioyl}propanamide](/img/structure/B5885851.png)
![7-[(2-methoxybenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5885853.png)
![(4-{[(2-chlorophenoxy)acetyl]amino}phenyl)acetic acid](/img/structure/B5885864.png)
![N-(4-{[(4-isopropylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5885870.png)